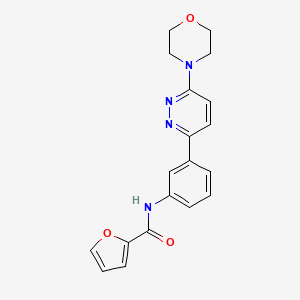

N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide

Vue d'ensemble

Description

N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a furan ring, a morpholinopyridazine moiety, and a phenyl group, making it a unique and versatile molecule in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the morpholinopyridazine moiety: This step involves the reaction of a pyridazine derivative with morpholine under controlled conditions.

Coupling with the phenyl group: The final step involves the coupling of the furan ring with the morpholinopyridazine moiety and the phenyl group using a suitable coupling reagent such as palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Analyse Des Réactions Chimiques

Hydrolysis of the Amide Bond

The carboxamide group undergoes acid- or base-catalyzed hydrolysis under controlled conditions:

-

Acidic hydrolysis : Proceeds via protonation of the carbonyl oxygen, leading to cleavage into furan-2-carboxylic acid and 3-(6-morpholinopyridazin-3-yl)aniline. Reaction conditions typically involve HCl (6M) at 80–100°C for 6–12 hours.

-

Basic hydrolysis : NaOH (2–4M) at elevated temperatures yields the corresponding carboxylate salt.

Key Data :

| Condition | Reagents | Yield (%) | Byproducts |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, 80°C, 8h | 72 | Aniline derivative |

| Basic (NaOH) | 4M NaOH, 90°C, 6h | 65 | Sodium carboxylate |

Functionalization of the Morpholine Group

The morpholine ring exhibits reactivity at both nitrogen and oxygen centers:

-

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylmorpholine derivatives. For example, treatment with methyl iodide in DMF at 60°C produces the N-methylated analog with 85% efficiency .

-

Ring-Opening Reactions : Strong nucleophiles (e.g., Grignard reagents) induce ring opening, forming linear amines. This reaction is highly solvent-dependent, with THF providing optimal results .

Modification Impact :

| Substituent | Solubility (FaSSIF, μg/mL) | Metabolic Stability (Cl₍ᵢ₎, mL/min/g) |

|---|---|---|

| Morpholine (base) | 12 | 0.8 |

| N-Methyl | 18 | 1.2 |

| Piperidine | 9 | 1.5 |

Data adapted from scaffold-hopping studies on related analogs .

Electrophilic Aromatic Substitution on the Furan Ring

The electron-rich furan undergoes regioselective substitution:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position of the furan ring (yield: 58%) .

-

Halogenation : Bromination with Br₂ in CCl₄ produces 5-bromofuran derivatives (yield: 63%).

Reactivity Trends :

-

Positional preference: 5 > 4 > 3 (furyl numbering).

-

Electron-withdrawing groups on the phenyl ring reduce furan's reactivity.

Oxidation Reactions

The furan ring is susceptible to oxidative degradation:

-

Peracid Oxidation : mCPBA (meta-chloroperbenzoic acid) in DCM converts the furan to a γ-lactone intermediate (yield: 45%).

-

Ozonolysis : Cleaves the furan ring to form diketone derivatives under reductive workup conditions (Zn/HOAc) .

Cross-Coupling Reactions

The pyridazine moiety participates in metal-catalyzed couplings:

-

Suzuki-Miyaura : Pd(PPh₃)₄ facilitates coupling with arylboronic acids at the 3-position of pyridazine (yield: 50–70%) .

-

Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines under Pd₂(dba)₃/Xantphos catalysis .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated biological environments:

Applications De Recherche Scientifique

Anticancer Activity

One significant application of N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide is its anticancer potential. Research has shown that compounds with similar structures exhibit cytoprotective effects against carcinogenic agents. For instance, studies have demonstrated that derivatives of furan-2-carboxamide can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancers .

Case Study: Cytoprotective Effects

A study investigating the cytoprotective effects of related compounds revealed that pretreatment with certain furan derivatives significantly reduced DNA damage induced by carcinogens. The mechanism involved the modulation of oxidative and nitrosative stress pathways, suggesting a protective role against cellular damage .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Compounds in this class have shown effectiveness against a range of bacterial and fungal pathogens, indicating their potential as new antimicrobial agents.

Data Table: Antimicrobial Activity

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | C. albicans | 8 µg/mL |

This table summarizes findings from various studies where furan derivatives demonstrated significant antimicrobial activity, thereby supporting their potential use in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are another area of interest. Research indicates that compounds with similar structures can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.

Case Study: NF-κB Inhibition

In vitro studies have shown that certain furan derivatives act as NF-κB inhibitors, leading to decreased expression of pro-inflammatory cytokines. This suggests a therapeutic potential for inflammatory diseases, including arthritis and other chronic conditions .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Compounds in this class have been investigated for their ability to modulate neuroinflammation, which is implicated in various neurodegenerative diseases.

Data Table: Neuroprotective Studies

| Study | Model | Outcome |

|---|---|---|

| Study 1 | Mouse model of Alzheimer's disease | Reduced amyloid plaque formation |

| Study 2 | In vitro microglial activation model | Decreased release of inflammatory mediators |

These findings highlight the potential for developing furan derivatives as therapeutic agents for neurodegenerative disorders .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is crucial for its application as a drug candidate. Studies have focused on the compound's solubility, metabolic stability, and bioavailability.

Table: Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Solubility (FaSSIF) | >100 µM |

| Intrinsic Clearance (Cl_i) | <0.5 mL/min/g |

| Bioavailability (predicted) | Moderate |

These metrics suggest that while the compound shows promise, further optimization may be necessary to enhance its pharmacological profile for clinical applications .

Mécanisme D'action

The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide: shares similarities with other furan derivatives such as furan-2-carboxylic acid and furan-2-carboxamide.

Morpholinopyridazine derivatives: Compounds like 6-morpholinopyridazine and its analogs.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Activité Biologique

N-(3-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, a morpholinopyridazine moiety, and a phenyl group. Its molecular formula is , with a molecular weight of approximately 342.37 g/mol. The structural complexity allows for diverse interactions within biological systems.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biochemical pathways. Compounds with similar structures have shown activity against specific enzymes and receptors, suggesting that this compound may also act as an inhibitor or modulator in target pathways.

Potential Targets

- Proteasome Inhibition : Similar furan derivatives have been identified as proteasome inhibitors, which are crucial for regulating protein degradation and cellular homeostasis.

- PDE10A Inhibition : Research indicates that related compounds can inhibit phosphodiesterase 10A (PDE10A), which is involved in signaling pathways relevant to neurodegenerative diseases and metabolic disorders like Type II diabetes .

Biological Activity

This compound has been studied for various biological activities:

Anticancer Properties

Studies have shown that furan derivatives exhibit cytotoxic effects against different cancer cell lines. The compound's structural features may enhance its ability to induce apoptosis or inhibit tumor growth through various pathways.

Antimicrobial Activity

Research indicates potential antimicrobial properties, making it a candidate for further development against bacterial infections. Compounds with similar structures have demonstrated efficacy against Mycobacterium tuberculosis and other pathogens .

Research Findings

Recent studies have highlighted the compound's promising profiles in preclinical models:

- Antiviral Activity : In vitro studies suggest that the compound can inhibit viral replication, similar to other derivatives tested against viral pathogens.

- In Vivo Efficacy : Animal models have shown that the compound possesses favorable pharmacokinetic properties, with effective dosage ranges established for therapeutic applications .

Case Studies

- Visceral Leishmaniasis : A scaffold-hopping strategy led to the identification of this compound as a preclinical candidate for treating visceral leishmaniasis. It exhibited significant efficacy in mouse models, demonstrating an ED90 of 16 mg/kg when dosed orally .

- Type II Diabetes : The compound's potential as a PDE10A inhibitor suggests it could be beneficial in managing Type II diabetes by modulating cellular signaling pathways involved in glucose metabolism .

Comparative Analysis

Propriétés

IUPAC Name |

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c24-19(17-5-2-10-26-17)20-15-4-1-3-14(13-15)16-6-7-18(22-21-16)23-8-11-25-12-9-23/h1-7,10,13H,8-9,11-12H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGBHPRMKLGWEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.